1-Bromotetradeca-2,5,8,11-tetrayne
Overview
Description
1-Bromotetradeca-2,5,8,11-tetrayne is a chemical compound with the molecular formula C14H13Br . It is used as an intermediate in the preparation of unsaturated fatty acids . The molecule contains a total of 28 atoms, including 13 Hydrogen atoms, 14 Carbon atoms, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of this compound consists of 27 bonds, including 14 non-Hydrogen bonds, 4 multiple bonds, and 4 triple bonds .Physical and Chemical Properties Analysis
The average mass of this compound is 261.157 Da, and its monoisotopic mass is 260.020050 Da .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Complex Molecules : 1-Bromotetradeca-2,5,8,11-tetrayne is used as a precursor in the synthesis of complex molecules. For example, it was used in the synthesis of methyl 1-14C-arachidonate, which involved multiple steps including coupling with 4-pentyn-1-ol and further transformations (Sprecher, 1971).
Preparation of Poly-ynoic Acids : This compound played a role in the synthesis of various poly-ynoic acids, which were then partially hydrogenated to produce all cis-enoic acids. This process demonstrates its utility in creating structurally diverse molecules (Pabon, Steen, & Dorp, 2010).
Transannular Reactions : It was utilized in transannular reactions to synthesize complex cyclic compounds, showcasing its versatility in organic synthesis (Schmidt, Gleiter, & Rominger, 2004).
Material Science and Polymer Chemistry
- Nonlinear Optics : this compound derivatives were used to create novel linear and ladder polymers, which have applications in nonlinear optics. This illustrates its role in the development of new materials with specific electronic properties (Okada, Matsuda, Masaki, Nakanishi, & Hayamizu, 1991).
Organic Electronics and Conductance
- Single-Molecule Junctions : Diaryltetrayne derivatives, including those synthesized from this compound, were investigated for their transport properties in single-molecule junctions, which is crucial for the development of molecular electronics (Gulcur, Moreno-García, Zhao, Baghernejad, Batsanov, Hong, Bryce, & Wandlowski, 2014).
Antimicrobial Research
- Antimicrobial Activity : Some studies have explored the antimicrobial activities of compounds synthesized from this compound, indicating its potential in the development of new antimicrobial agents (Yamaguchi, Park, Ishizuka, Omata, & Hirama, 1995).
Properties
IUPAC Name |
1-bromotetradeca-2,5,8,11-tetrayne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,5,8,11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTVKNSTSCQTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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